2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O2/c1-2-34-20-8-6-17(7-9-20)14-21(33)30-10-12-31(13-11-30)23-22-24(27-16-26-23)32(29-28-22)19-5-3-4-18(25)15-19/h3-9,15-16H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQYZDGZLSDWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule belonging to the class of triazolopyrimidines. Its unique structure, characterized by multiple functional groups including an ethoxyphenyl moiety and a fluorophenyl group, suggests significant potential for diverse biological activities.
Structural Characteristics
The compound's structure includes:
- Piperazine ring : Known for its role in various pharmacological activities.
- Triazolopyrimidine core : Associated with a range of biological effects.
- Ethoxy and fluorinated phenyl groups : These substitutions can enhance the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antiproliferative Activity :
- Mechanism of Action :
-
Kinase Inhibition :
- The presence of the piperazine and triazolopyrimidine rings suggests potential for targeting specific kinases or receptors involved in various signaling pathways .
Case Study 1: Antiproliferative Properties
A study involving triazolopyrimidine derivatives found that certain compounds exhibited IC50 values as low as 60 nM against HeLa cells, significantly outperforming standard chemotherapeutics. The mechanism was linked to the disruption of microtubule dynamics and induction of apoptosis via caspase activation .
Case Study 2: In Vivo Efficacy
In vivo experiments using zebrafish models revealed that selected derivatives not only inhibited tumor growth but also demonstrated favorable pharmacokinetic profiles. This suggests potential for further development into therapeutic agents .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 30 | Tubulin Inhibition |
| Compound B | A549 | 43 | Apoptosis Induction |
| Compound C | HT-29 | 160 | Cell Cycle Arrest |
Table 2: Structural Features and Activities
| Structural Feature | Activity Type | Observations |
|---|---|---|
| Piperazine Ring | Antiproliferative | Enhances binding to biological targets |
| Ethoxy Group | Increased Solubility | Improves bioavailability |
| Fluorinated Phenyl | Enhanced Potency | Greater interaction with receptors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine-piperazine derivatives, where structural variations at the aryl and heterocyclic substituents modulate pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl analog due to reduced oxidative metabolism. 4-Ethoxyphenyl (target) vs.
Synthetic Methodologies: The target compound likely employs α-halogenated ethanone intermediates reacting with triazolopyrimidine-piperazine nucleophiles, a method validated in and for analogous structures . In contrast, sulfonyl-piperazine derivatives (e.g., ) utilize tetrazole-thiols for thioether formation, a route less relevant to the target compound’s ethanone linker .
Research Findings and Implications
- Electron-Withdrawing vs.
- Piperazine Flexibility : The piperazine ring’s conformational flexibility, seen in analogs like ’s thiophene derivatives, allows for diverse interactions with biological targets .
- Synthetic Challenges : Steric hindrance from the 3-fluorophenyl group may complicate triazolopyrimidine cyclization, necessitating optimized conditions (e.g., high-dilution or microwave-assisted synthesis).
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, and how can they be addressed methodologically?
- Answer : The compound’s complexity arises from its triazolo-pyrimidine core and piperazine-ethanone linkage. Key challenges include regioselective triazole formation and avoiding side reactions during piperazine coupling.
- Methodology : Use Sonogashira coupling for alkyne intermediates to ensure regioselectivity .
- Optimization : Employ high-resolution LC-MS to monitor intermediates and adjust reaction conditions (e.g., temperature, catalyst loading) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Multi-modal spectroscopic and crystallographic techniques are essential:
- X-ray crystallography : Resolve π-π stacking interactions in the triazolo-pyrimidine core (as in analogous compounds) .
- NMR : Assign peaks using 2D COSY and HSQC to confirm substituent positions .
- Mass spectrometry : Validate molecular weight via high-resolution ESI-MS .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays for triazolo-pyrimidine derivatives targeting ATP-binding pockets .
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC50 values to reference compounds .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?
- Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., EGFR or Aurora kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with fluorophenyl and piperazine groups .
- Free energy calculations : Apply MM-PBSA to rank derivatives by ΔG binding .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions or impurity profiles.
- Reproducibility : Standardize protocols (e.g., ATP concentrations in kinase assays) and validate compound purity via HPLC (>98%) .
- Meta-analysis : Compare dose-response curves across studies using ANOVA to identify outliers .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Q. How should researchers design dose-response studies to evaluate therapeutic windows for this compound?
- Answer : Adopt a tiered approach:
- In vitro : Determine IC50 in primary cells vs. immortalized lines to assess selectivity .
- In vivo : Use PK/PD modeling in rodent models to correlate plasma concentrations with efficacy/toxicity endpoints .
- Statistical rigor : Apply Hill slope analysis to dose-response data and report 95% confidence intervals .
Q. What analytical techniques quantify metabolic stability and degradation products?
- Answer : Leverage LC-MS/MS and microsomal assays:
- Hepatic microsomes : Incubate with NADPH and monitor parent compound depletion over time .
- Degradant identification : Use HRMS/MS with collision-induced dissociation to fragment unknown peaks .
- Data interpretation : Apply principal component analysis (PCA) to correlate structural features with metabolic liability .
Methodological Considerations
Q. How can researchers address low solubility during formulation for in vivo studies?
- Answer :
- Co-solvents : Use Cremophor EL or DMSO/PEG mixtures, ensuring <1% DMSO to avoid cytotoxicity .
- Nanoparticle encapsulation : Optimize PLGA nanoparticles for sustained release, characterized by dynamic light scattering (DLS) .
Q. What statistical frameworks are appropriate for analyzing high-throughput screening data?
- Answer :
- Z-score normalization : Rank hits by standard deviations from the mean .
- False discovery rate (FDR) : Apply Benjamini-Hochberg correction to p-values in multi-target screens .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
